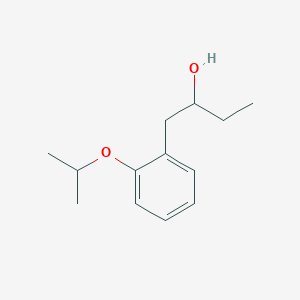

1-(2-Isopropoxyphenyl)butan-2-ol

Description

1-(2-Isopropoxyphenyl)butan-2-ol is a secondary alcohol featuring a butan-2-ol backbone substituted with an isopropoxy group at the 2-position of a phenyl ring. This structure confers unique physicochemical properties, including moderate polarity due to the ether linkage and aromatic system.

Properties

IUPAC Name |

1-(2-propan-2-yloxyphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-4-12(14)9-11-7-5-6-8-13(11)15-10(2)3/h5-8,10,12,14H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBNVXAHFNVTEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1OC(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Isopropoxyphenyl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-isopropoxybenzaldehyde with a Grignard reagent, such as butylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture interference.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This method ensures high yield and purity of the product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Isopropoxyphenyl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Reduction of the compound can yield the corresponding alkane or ether, depending on the reducing agent used.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.

Major Products Formed

Oxidation: 1-(2-Isopropoxyphenyl)butan-2-one.

Reduction: 1-(2-Isopropoxyphenyl)butane.

Substitution: 1-(2-Isopropoxyphenyl)butyl chloride or bromide.

Scientific Research Applications

1-(2-Isopropoxyphenyl)butan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Isopropoxyphenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The isopropoxyphenyl group may enhance lipophilicity, facilitating membrane permeability and intracellular interactions.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities with 1-(2-Isopropoxyphenyl)butan-2-ol, differing primarily in substituents:

Physicochemical Properties

- Boiling Points: this compound: Expected to have a higher boiling point (~250–300°C) due to aromaticity and molecular weight, comparable to Bitertanol (decomposes before boiling). 2-(Propan-2-ylamino)butan-1-ol: Lower boiling point (~200°C) due to smaller size and lack of aromaticity but enhanced by hydrogen bonding . Bitertanol: High thermal stability but likely decomposes due to triazole and biphenyl groups .

- Solubility: The isopropoxyphenyl group in the target compound may enhance lipid solubility compared to amino-substituted analogs (e.g., 2-(propan-2-ylamino)butan-1-ol), which exhibit higher water solubility due to hydrogen bonding . Bitertanol’s biphenyl group renders it highly lipophilic, favoring nonpolar solvents .

- Hydrogen Bonding: Amino-substituted butanols (e.g., 2-(propan-2-ylamino)butan-1-ol) have two H-bond donors, increasing solubility in polar solvents.

Biological Activity

1-(2-Isopropoxyphenyl)butan-2-ol is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its isopropoxy group attached to a phenyl ring, along with a butanol moiety. Its chemical structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against a range of pathogens.

- Anticancer Effects : Preliminary research suggests potential antiproliferative effects in cancer cell lines.

- Anti-inflammatory Activity : The compound may modulate inflammatory pathways, reducing oxidative stress and inflammatory markers.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. These interactions may include:

- Receptor Modulation : The compound may bind to various receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It can act as an inhibitor for certain enzymes involved in metabolic processes, thereby altering biochemical pathways.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Antimicrobial Activity

A study demonstrated that this compound exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to standard antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

In vitro assays revealed that the compound inhibited the proliferation of MCF-7 breast cancer cells. The half-maximal inhibitory concentration (IC50) was found to be approximately 25 µM, indicating significant antiproliferative activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 25 |

| HeLa (cervical cancer) | 30 |

Anti-inflammatory Effects

Research involving animal models showed that treatment with this compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in managing inflammatory diseases.

Case Studies

- In Vivo Study on Inflammation : A study involving rats treated with lipopolysaccharide (LPS) demonstrated that administration of this compound significantly mitigated LPS-induced inflammation and oxidative stress, improving survival rates and organ function.

- Cancer Cell Line Research : In a comparative study with known anticancer agents, this compound showed superior efficacy in inhibiting cell growth in MCF-7 cells, suggesting its potential as a lead compound for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.